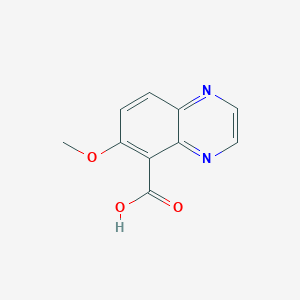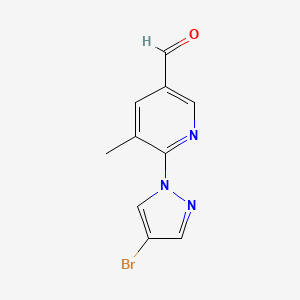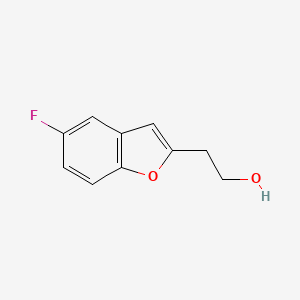
2-(5-Fluoro-1-benzofuran-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoro-1-benzofuran-2-yl)ethan-1-ol is a chemical compound that belongs to the class of benzofuran derivatives.
Vorbereitungsmethoden
The synthesis of 2-(5-Fluoro-1-benzofuran-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2-hydroxybenzaldehyde.
Cyclization: The aldehyde undergoes cyclization to form the benzofuran ring.
Reduction: The benzofuran derivative is then reduced to obtain the desired ethan-1-ol compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Advanced techniques such as catalytic hydrogenation and the use of specific reagents can be employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
2-(5-Fluoro-1-benzofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the benzofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(5-Fluoro-1-benzofuran-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its benzofuran core structure.
Material Science: The compound’s unique properties make it suitable for use in organic electronics and photonics.
Biological Research: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(5-Fluoro-1-benzofuran-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound’s benzofuran ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-(5-Fluoro-1-benzofuran-2-yl)ethan-1-ol can be compared with other benzofuran derivatives, such as:
2-(5-Bromo-1-benzofuran-2-yl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol: Contains a chlorine atom instead of fluorine.
2-(5-Methyl-1-benzofuran-2-yl)ethan-1-ol: Has a methyl group instead of a halogen.
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets .
Eigenschaften
Molekularformel |
C10H9FO2 |
|---|---|
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
2-(5-fluoro-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C10H9FO2/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6,12H,3-4H2 |
InChI-Schlüssel |
XFKADHQXSDTAGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C=C(O2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


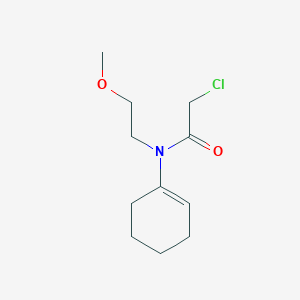

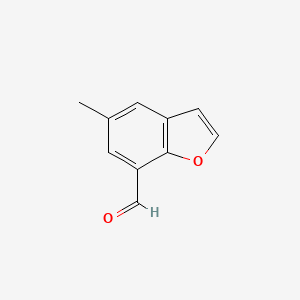
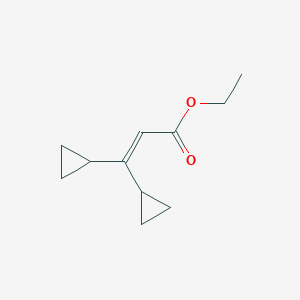

![(9S)-5-Bromo-14-chloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13316654.png)
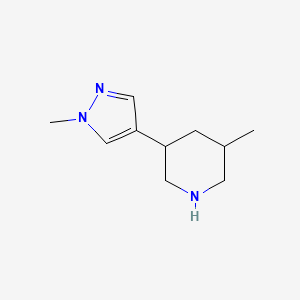
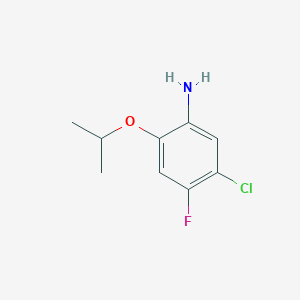
amine](/img/structure/B13316679.png)
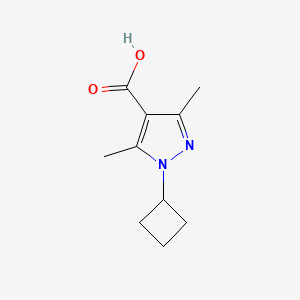
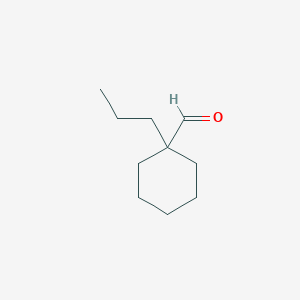
![1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13316705.png)
